molecular formula C19H21FN2O3 B2923615 N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide CAS No. 2034448-33-2

N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Cat. No.: B2923615
CAS No.: 2034448-33-2
M. Wt: 344.386
InChI Key: ZCEHTSPVJZLKLD-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a carboxamide group, a fluoro-methylphenyl group, and an oxan-4-ylmethoxy group, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the carboxamide group. The fluoro-methylphenyl group is then added through a substitution reaction, and finally, the oxan-4-ylmethoxy group is attached via an etherification reaction. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also focus on minimizing waste and environmental impact by employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the fluoro or methoxy groups with other functional groups.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact mechanism depends on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
  • N-(3-bromo-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
  • N-(3-fluoro-4-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is unique due to the presence of the fluoro-methylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-13-2-4-16(10-17(13)20)22-19(23)15-3-5-18(21-11-15)25-12-14-6-8-24-9-7-14/h2-5,10-11,14H,6-9,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEHTSPVJZLKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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